molecular formula C14H30ClNO3 B3028066 tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride CAS No. 154633-74-6

tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride

Cat. No.: B3028066
CAS No.: 154633-74-6
M. Wt: 295.84
InChI Key: JRXGCIIOQALIMZ-SQRKDXEHSA-N
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Description

Tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its complex stereochemistry and functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Heptanoate Backbone: The initial step involves the formation of the heptanoate backbone through a series of reactions, including esterification and alkylation.

    Introduction of Functional Groups:

    Stereochemical Control: The stereochemistry of the compound is controlled using chiral catalysts or chiral auxiliaries to ensure the correct configuration at the 3S, 4S, and 5S positions.

    Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development or as a pharmacologically active compound.

    Industry: The compound is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate
  • tert-Butyl (3S,4S,5S)-3,4-Dihydroxy-2-(methoxymethyl)-5-oxopyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO3.ClH/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5;/h10-11,13,15H,8-9H2,1-7H3;1H/t10-,11-,13-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXGCIIOQALIMZ-SQRKDXEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@H](CC(=O)OC(C)(C)C)OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154633-74-6
Record name Heptanoic acid, 3-methoxy-5-methyl-4-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride, [3S-(3R*,4R*,5R*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154633-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride
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tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride
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tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride
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tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride
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tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride
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tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride

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